2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE
Description
2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-methylbutyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-13-21-18-7-5-4-6-17(18)20-19(21)15-8-10-16(22-3)11-9-15/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHVSZLKHDSULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzodiazole ring with a 4-methoxyphenyl group. This can be done using electrophilic aromatic substitution reactions.
Attachment of the Methylbutyl Group: The final step involves the alkylation of the benzodiazole core with a 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The hydrogen atoms on the benzodiazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The benzodiazole core can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzodiazole: Lacks the methoxy and methylbutyl groups, making it less complex.
2-(4-Methoxyphenyl)benzodiazole: Similar structure but lacks the methylbutyl group.
1-(3-Methylbutyl)benzodiazole: Similar structure but lacks the methoxyphenyl group.
Uniqueness
2-(4-METHOXYPHENYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methoxyphenyl and methylbutyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
